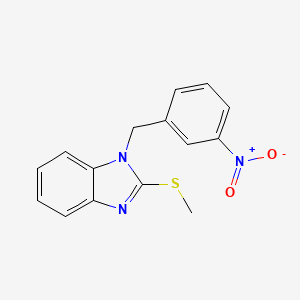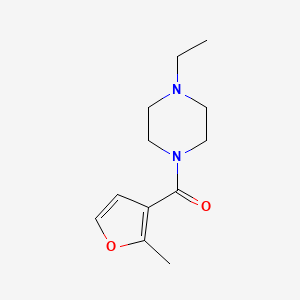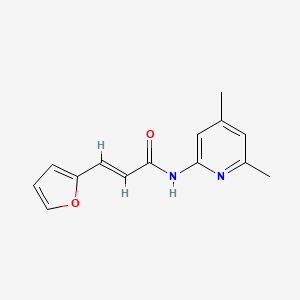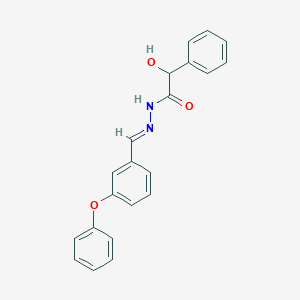
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as GW 501516 or Cardarine, belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves the activation of PPARδ. PPARδ is a transcription factor that binds to specific DNA sequences and regulates the expression of target genes. Activation of PPARδ by 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide leads to the upregulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This results in improved insulin sensitivity, increased energy expenditure, and reduced inflammation.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation. It has also been shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis. In addition, it has been shown to improve exercise performance and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide in lab experiments is its potency and selectivity as a PPARδ agonist. This makes it a valuable tool for studying the role of PPARδ in metabolic disorders and other diseases. However, one of the limitations of using 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and other adverse effects.
Orientations Futures
There are several future directions for the research on 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide. One area of research is the development of safer and more effective PPARδ agonists. Another area of research is the use of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide in the treatment of metabolic disorders and other diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. In addition, more research is needed to understand the long-term effects of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide on human health.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline to form 4-chloro-3-nitro-N-(2-methoxyphenyl)benzamide. The second step involves the reaction of 4-chloro-3-nitro-N-(2-methoxyphenyl)benzamide with ethyl iodide to form 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide. This synthesis method has been optimized to produce high yields of pure 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a PPARδ agonist. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation. 4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide has been shown to be a potent and selective PPARδ agonist, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity.
Propriétés
IUPAC Name |
4-ethoxy-N-(2-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-15-9-8-11(10-13(15)18(20)21)16(19)17-12-6-4-5-7-14(12)22-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRXFCDGFWAYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5840298 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)



![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)

![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)


![3-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5877751.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)